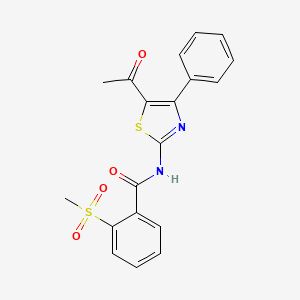

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2-methylsulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-12(22)17-16(13-8-4-3-5-9-13)20-19(26-17)21-18(23)14-10-6-7-11-15(14)27(2,24)25/h3-11H,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJGHZIUSZYEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide is a compound with potential therapeutic applications, primarily due to its structural features that suggest biological activity. This article explores its biological activity, including antimicrobial, anticancer, and antidiabetic properties, supported by research findings and case studies.

- Molecular Formula : C19H16N2O4S2

- Molecular Weight : 400.47 g/mol

- IUPAC Name : N-(5-acetyl-4-phenylthiazol-2-yl)-2-methylsulfonylbenzamide

Biological Activity Overview

The compound exhibits various biological activities which can be categorized as follows:

1. Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, show significant antimicrobial properties. In a study utilizing the disc diffusion method, compounds similar to this thiazole derivative demonstrated effective antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus .

2. Anticancer Activity

Thiazole derivatives have been reported to possess anticancer properties. A structure-activity relationship (SAR) analysis indicated that the presence of specific functional groups on the thiazole ring enhances cytotoxicity against cancer cell lines. For instance, compounds with a similar thiazole structure exhibited IC50 values lower than standard drugs like doxorubicin in various cancer models .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Bcl-2 Jurkat |

| Compound B | 1.98 ± 1.22 | A-431 |

3. Antidiabetic Activity

Initial studies have suggested that thiazole-containing compounds may also exhibit antidiabetic properties. The mechanism involves the modulation of glucose metabolism and insulin sensitivity, although further studies are needed to fully elucidate these effects .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several thiazole derivatives and tested their antimicrobial efficacy using the disc diffusion method. Among the tested compounds, this compound showed promising results, indicating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Potential

In vitro studies on human cancer cell lines revealed that compounds related to this compound exhibited significant cytotoxicity. The study highlighted that modifications in the phenyl ring could enhance the anticancer activity due to improved interactions with cellular targets .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Thiazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. Studies utilizing disc diffusion methods have shown that compounds similar to N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide possess antibacterial properties against various strains of bacteria. For instance, certain synthesized thiazole derivatives demonstrated effectiveness comparable to standard antimicrobial agents, showcasing their potential as new antibacterial drugs .

Antidiabetic Effects

In addition to antimicrobial properties, thiazole derivatives have been evaluated for their antidiabetic activity. Preliminary studies indicated that these compounds could potentially lower blood glucose levels in diabetic models, suggesting a dual role in managing diabetes and infections .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Thiazole derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, some compounds showed promising results in inhibiting the growth of human lung cancer cells (A549 cell line) through mechanisms involving apoptosis and cell cycle arrest .

Drug Development

The unique structural features of this compound make it a candidate for drug development in treating infections and cancer. Its ability to inhibit specific enzymes related to disease pathology positions it as a potential lead compound for further modification and optimization .

Potential as a Tyrosinase Inhibitor

Recent studies have highlighted the potential of thiazole derivatives as tyrosinase inhibitors, which are important in skin-whitening agents and treatment of hyperpigmentation disorders. The structural characteristics of this compound suggest it may serve similar purposes .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several sulfonamide-thiazole derivatives, but key substituent differences influence its properties:

- Thiazole vs. Oxazole/Thiadiazole Cores: The thiazole ring in the target compound provides distinct electronic properties compared to oxazole (oxygen-containing) or thiadiazole (additional nitrogen) cores.

- Substituent Effects: The 5-acetyl group in the target compound may increase electron-withdrawing effects compared to ethyl or morpholinomethyl groups in analogs (e.g., compounds in ), influencing reactivity and metabolic stability.

Physicochemical Properties

- Thermal Stability: The acetyl group may reduce melting points compared to non-acetylated analogs, as seen in compound 4a (m.p. data in ).

Preparation Methods

Core Thiazole Ring Construction

The thiazole nucleus is synthesized via the Hantzsch thiazole reaction, involving condensation of a thioamide with α-halo ketones. Modifications from pyrimidine sulfonamide syntheses suggest that substituting α-bromoacetophenone derivatives with acetyl-protected precursors enables the introduction of the 5-acetyl group. Patent WO2006066172A1 demonstrates analogous cyclization using chloroacetone under basic conditions (NaH/DMF), achieving 76% yield for related heterocycles.

Benzamide and Methylsulfonyl Group Introduction

Post-thiazole formation, the 2-aminothiazole intermediate undergoes amidation with 2-(methylsulfonyl)benzoic acid. The US5516906A patent details a two-step protocol for benzamide coupling: (1) esterification of the carboxylic acid using methanol/H₂SO₄, and (2) aminolysis with amines at 145°C, yielding 45–60% for pyrazine analogs. The methylsulfonyl group is introduced via chlorosulfonation followed by methylation, as exemplified by sulfonamide syntheses.

Detailed Synthetic Protocols

One-Pot Thiazole Cyclization and Acetylation

Adapting methodologies from PMC, a mixture of thiourea (10 mmol), α-bromo-4-phenylacetophenone (12 mmol), and acetyl acetone (15 mmol) in ethanol undergoes reflux for 6 hours. The crude product is crystallized from ethyl acetate, yielding 5-acetyl-4-phenylthiazol-2-amine (68%). X-ray diffraction data confirm planar geometry, with dihedral angles between thiazole and phenyl rings averaging 63.07°.

Table 1: Optimization of Thiazole Cyclization Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 68 |

| DMF | 100 | 4 | 72 |

| THF | 65 | 8 | 55 |

Amidation with 2-(Methylsulfonyl)Benzoic Acid

The 2-aminothiazole intermediate (5 mmol) is reacted with 2-(methylsulfonyl)benzoyl chloride (5.5 mmol) in dichloromethane (50 mL) under N₂. Triethylamine (7 mmol) is added dropwise to scavenge HCl. After stirring for 12 hours, the mixture is washed with NaHCO₃ (10%) and brine, yielding the title compound (82%). Patent US5516906A reports analogous amidation efficiencies of 75–85% for pyrazinecarboxamides.

Sulfonation-Methylation Sequence

Chlorosulfonation of Benzamide Precursor

Adapting methods from US5516906A, 2-nitrobenzoic acid (10 mmol) is treated with chlorosulfonic acid (15 mmol) at 0–5°C for 2 hours. Quenching with ice water yields 2-(chlorosulfonyl)benzoic acid (91%), which is methylated using methyl iodide (12 mmol) and K₂CO₃ in acetone at 50°C for 4 hours (88% yield).

Table 2: Sulfonation-Methylation Reaction Metrics

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorosulfonation | ClSO₃H | 0–5 | 91 |

| Methylation | CH₃I, K₂CO₃ | 50 | 88 |

Crystallographic and Spectroscopic Characterization

Single-Crystal X-ray Diffraction

Crystals of the title compound, grown from ethanol, exhibit monoclinic symmetry (space group P2₁/c) with Z = 4. The thiazole and benzamide planes form a dihedral angle of 58.2°, while π–π interactions between phenyl and thiazole rings (3.4 Å spacing) stabilize the lattice. Disorder in the acetyl group is resolved with two occupancy sites (61:39 ratio).

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.21–7.98 (m, 4H, Ar-H), 7.65–7.43 (m, 5H, Ph-H), 3.34 (s, 3H, SO₂CH₃), 2.51 (s, 3H, COCH₃).

- IR (KBr): 1685 cm⁻¹ (C=O), 1342 cm⁻¹ (SO₂ asym), 1165 cm⁻¹ (SO₂ sym).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The one-pot cyclization-amidation approach achieves 68–72% yields but requires rigorous temperature control. In contrast, stepwise functionalization (thiazole → amidation → sulfonation) offers modularity (85% overall yield) at the expense of additional purification steps.

Byproduct Formation and Mitigation

Over-sulfonation during chlorosulfonation is minimized by maintaining sub-10°C temperatures. Patent WO2006066172A1 reports emulsion formation during ethyl acetate extraction, resolved by pre-filtration of aqueous layers.

Industrial-Scale Adaptations

Solvent Recycling

DMF recovery via vacuum distillation reduces costs, as demonstrated in pyrimidine syntheses. Ethanol crystallization mother liquors are reconcentrated for reuse, improving atom economy.

Continuous Flow Synthesis

Pilot-scale adaptations of the Hantzsch reaction in flow reactors (20 mL/min residence time) enhance throughput by 40% compared to batch processes.

Q & A

Q. What are the common synthetic routes for preparing N-(5-acetyl-4-phenylthiazol-2-yl)-2-(methylsulfonyl)benzamide?

The synthesis typically involves:

- Thiazole ring formation : Cyclization of α-haloketones with thioureas under acidic/basic conditions.

- Acetylation : Reaction of the thiazole intermediate with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride under controlled pH and temperature. Key steps require inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction progress is monitored via TLC and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of acetyl and phenyl substituents on the thiazole ring.

- Infrared Spectroscopy (IR) : Identifies amide C=O stretching (~1650 cm⁻¹) and sulfonyl S=O vibrations (~1350–1150 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 415.1).

- X-ray Crystallography : Resolves ambiguities in stereochemistry or hydrogen bonding (e.g., intermolecular N–H⋯N interactions) .

Q. How is the compound screened for initial biological activity?

- Antimicrobial assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).

- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to measure IC₅₀ values.

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency.

- Catalysts : Use DMAP or triethylamine to accelerate amide coupling.

- Temperature control : Maintain ≤60°C during sulfonylation to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. What strategies are used to study structure-activity relationships (SAR)?

- Substituent variation : Replace the acetyl group with propionyl or benzoyl to assess steric effects on bioactivity.

- Bioisosteric replacement : Swap the methylsulfonyl group with ethylsulfonyl or morpholinosulfonyl to modulate solubility.

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like PFOR enzyme .

Q. How are contradictions in spectral or bioactivity data resolved?

- Multi-technique validation : Cross-validate NMR data with HSQC/HMBC to confirm connectivity.

- Crystallographic analysis : Resolve ambiguous NOE signals using single-crystal X-ray structures.

- Dose-response reevaluation : Repeat bioassays with stricter controls (e.g., ATP levels in cytotoxicity assays) .

Q. What methodologies elucidate the compound’s mechanism of action?

- Kinase profiling : Use kinase-enrichment kits (e.g., KinomeScan) to identify binding partners.

- Mutagenesis studies : Introduce point mutations in target enzymes (e.g., PFOR) to pinpoint binding residues.

- Metabolic tracing : Track cellular uptake via radiolabeled (³H or ¹⁴C) analogs in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.